Stigmatellin Y: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Stigmatellin Y: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stigmatellin (B1206613) Y is a naturally occurring chromone (B188151) derivative produced by the myxobacterium Stigmatella aurantiaca. It is a member of the stigmatellin family of compounds, which are known for their diverse biological activities. Stigmatellin Y, in particular, has garnered interest for its potential as an anti-biofilm agent, specifically targeting the quorum sensing system of the opportunistic pathogen Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Stigmatellin Y, with a focus on its mechanism of action as a quorum sensing inhibitor. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are also provided to facilitate further research and development.
Chemical Structure and Properties
Stigmatellin Y is characterized by a chromone core linked to a substituted alkenyl side chain. Its chemical identity has been established through various spectroscopic techniques.
Table 1: Chemical Identifiers of Stigmatellin Y
| Identifier | Value |
| IUPAC Name | 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyl-trideca-7,9,11-trienyl]-7-hydroxy-5-methoxy-3-methyl-chromen-4-one[1] |
| Molecular Formula | C29H40O6[1] |
| Molecular Weight | 484.6 g/mol [1] |
| CAS Number | Not available |
| PubChem CID | 5282078[1] |
| Synonyms | Stigmatellin Y; 2-((3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyl-trideca-7,9,11-trienyl)-7-hydroxy-5-methoxy-3-methyl-chromen-4-one[1] |
Table 2: Physicochemical Properties of Stigmatellin Y
| Property | Value |
| Appearance | Oily substance |
| Solubility | Soluble in methanol, dichloromethane (B109758), and other organic solvents |
| UV max (Methanol) | 238, 256, 269, 279, 305 nm |
Table 3: Spectroscopic Data for Stigmatellin Y
| Spectroscopy Type | Key Data Points |
| ¹H NMR (CD3OD) | δ 6.37 (d, J = 2.0 Hz, 6H), 6.36 (d, J = 2.0 Hz, 8H), 3.90 (s, 5-OCH3) |
| ¹³C NMR (CD3OD) | δ 163.6 (C-1a), 161.9 (C-5), 160.5 (C-7), 107.4 (C-4a), 96.8 (C-6), 95.7 (C-8) |
| Mass Spectrometry | Electrospray ionization (negative ions), m/z 483 (M - H)⁻ |
Biological Activity and Mechanism of Action
Stigmatellin Y has been identified as a potent inhibitor of biofilm formation in Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the disruption of the Pseudomonas quinolone signal (PQS) quorum sensing system, a cell-to-cell communication network that regulates virulence and biofilm formation.[1][2]
PQS Signaling Pathway Inhibition
Molecular docking studies have revealed that Stigmatellin Y acts as a competitive inhibitor of the PqsR receptor, the transcriptional regulator of the PQS system.[2][3] By binding to PqsR, Stigmatellin Y prevents the binding of the native signaling molecule, PQS, thereby downregulating the expression of PQS-controlled virulence genes and inhibiting biofilm formation.[1][2]
Biosynthesis of Stigmatellin Y
Stigmatellin Y is a product of the stigmatellin biosynthetic gene cluster in Stigmatella aurantiaca. Its formation is a result of the inactivation of a cytochrome P450 monooxygenase gene (stiL) within this cluster. This enzyme is responsible for the hydroxylation of the chromone ring at position 8 in the final steps of Stigmatellin A biosynthesis. In the absence of a functional StiL enzyme, the precursor molecule is not hydroxylated, leading to the production of Stigmatellin Y.
Experimental Protocols
Isolation and Purification of Stigmatellin Y
This protocol describes the general procedure for the isolation and purification of Stigmatellin Y from a culture of Stigmatella aurantiaca.
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Cultivation: Culture Stigmatella aurantiaca in a suitable liquid medium (e.g., Zein liquid medium) with an adsorber resin (e.g., XAD-16) at 30°C with shaking for 3-4 days.
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Extraction:
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Harvest the cell mass and adsorber resin by centrifugation.
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Extract the pellet and resin with acetone (B3395972).
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Concentrate the acetone extract to the aqueous phase and then perform a liquid-liquid extraction with ethyl acetate.
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Dry the organic phase with anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain a crude extract.
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Chromatographic Purification:
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Dissolve the crude extract in a minimal amount of dichloromethane.
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Apply the dissolved extract to a silica (B1680970) gel column.
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Elute the column with a gradient of dichloromethane and methanol.
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Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Pool the fractions containing Stigmatellin Y.
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Semi-Preparative HPLC:
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Further purify the pooled fractions using semi-preparative reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile/water gradient).
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Collect the peak corresponding to Stigmatellin Y and evaporate the solvent to obtain the pure compound.
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Anti-Biofilm Activity Assay (Crystal Violet Method)
This protocol provides a method to assess the anti-biofilm activity of Stigmatellin Y against Pseudomonas aeruginosa.
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Bacterial Culture Preparation: Grow P. aeruginosa overnight in a suitable broth medium (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture to a starting OD600 of ~0.05 in fresh TSB.
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Assay Setup:
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In a 96-well microtiter plate, add 100 µL of the diluted bacterial suspension to each well.
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Add 100 µL of TSB containing various concentrations of Stigmatellin Y to the wells. Include a vehicle control (TSB with the solvent used to dissolve Stigmatellin Y) and a positive control (an antibiotic known to inhibit biofilm formation). Also include a negative control (bacteria with TSB only) and a blank (TSB only).
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Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
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Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
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Staining:
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Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
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Discard the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
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Quantification:
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Add 200 µL of 30% (v/v) acetic acid to each well to solubilize the bound crystal violet.
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of Stigmatellin Y compared to the negative control.
Conclusion
Stigmatellin Y presents a promising scaffold for the development of novel anti-biofilm agents. Its well-defined chemical structure and specific mechanism of action against the P. aeruginosa PQS quorum sensing system make it an attractive target for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of Stigmatellin Y and its derivatives in combating biofilm-associated infections. Further studies are warranted to optimize its efficacy, evaluate its in vivo activity, and explore its potential applications in clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Stigmatellin Y - An anti-biofilm compound from Bacillus subtilis BR4 possibly interferes in PQS-PqsR mediated quorum sensing system in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stigmatellin Y – An anti-biofilm compound from Bacillus subtilis BR4 possibly interferes in PQS–PqsR mediated quorum sensing system in Pseudomonas aeruginosa (2017) | Seenivasan Boopathi | 28 Citations [scispace.com]
